ATA fraction 8, ammonium salt

Description

Overview of Aurintricarboxylic Acid as a Polymeric Chemical Entity and its Historical Significance in Biomedical Research

Aurintricarboxylic acid is not a single, uniform molecule but rather a heterogeneous mixture of polymers. oup.comnih.gov It is synthesized through a condensation reaction between salicylic (B10762653) acid and formaldehyde, a process that inherently results in a collection of structurally related linear polymers of varying lengths and molecular weights. oup.comsemanticscholar.org In aqueous solutions, these components readily polymerize further, adding another layer of complexity. nih.govahajournals.org The basic structural unit is often depicted as a triphenylmethane (B1682552) dye, but the biologically active forms are now understood to be polymers of this unit. oup.comsemanticscholar.orgnih.gov

The historical significance of ATA in biomedical research is extensive, dating back to studies in the 1960s and 1970s. oup.comsemanticscholar.org It was initially recognized as a potent inhibitor of protein synthesis in eukaryotic cells. oup.comsemanticscholar.org Its primary mechanism of action is the disruption of protein-nucleic acid interactions. nih.govahajournals.orgfrontiersin.org By competing with nucleic acids for their binding sites on proteins, ATA effectively blocks a wide array of fundamental cellular processes. smolecule.com This broad inhibitory action has made it a valuable tool in molecular biology for decades.

Its ammonium (B1175870) salt, also known as aluminon, has a history of use as a chemical reagent for detecting aluminum. nih.govahajournals.org However, its biomedical applications have been far more profound. ATA has been shown to inhibit a diverse range of enzymes, particularly those that process nucleic acids, such as ribonucleases (RNases), DNA polymerases, and topoisomerases. nih.govahajournals.orgcaymanchem.com This has led to its use in protecting nucleic acids from degradation during isolation procedures. researchgate.net Furthermore, its ability to interfere with viral life cycles has positioned it as a broad-spectrum antiviral agent in numerous research studies, with demonstrated activity against viruses like HIV, influenza, and various coronaviruses, including SARS-CoV-2. nih.govahajournals.orgresearchgate.netresearchgate.net

Table 1: Selected Biological Processes and Enzymes Inhibited by Aurintricarboxylic Acid (ATA) Preparations

| Target Process/Enzyme | Description of Inhibition | Reference(s) |

|---|---|---|

| Protein-Nucleic Acid Interactions | Competes with nucleic acids for binding sites on proteins, inhibiting complex formation. | nih.govahajournals.orgsmolecule.com |

| Protein Synthesis | Inhibits the initiation stages of protein synthesis in eukaryotes. | oup.comsemanticscholar.orgcaymanchem.com |

| Viral Replication | Inhibits various stages of viral life cycles, including attachment and replication, for numerous viruses. | nih.govahajournals.orgresearchgate.net |

| Ribonuclease (RNase) | Acts as a potent inhibitor, preventing the degradation of RNA. | nih.govahajournals.orgcaymanchem.com |

| Topoisomerase II | Prevents the binding of nucleic acids to the enzyme, inhibiting its function. | nih.govahajournals.org |

| SARS-CoV-2 PLpro | Inhibits the papain-like protease (PLpro) of the SARS-CoV-2 virus. | nih.gov |

| HBV RNase H | Disrupts the RNase H activity of the hepatitis B virus polymerase. | frontiersin.org |

| von Willebrand Factor (vWF) Binding | Prevents the binding of vWF to platelet glycoprotein (B1211001) Ib, inhibiting platelet activation. | oup.comahajournals.org |

Rationale for Investigating Defined Fractions and Synthetic Analogs, including "Fraction 8," in Biological Research

The inherent heterogeneity of commercial ATA preparations poses a significant obstacle to its development as a therapeutic agent. nih.gov To overcome this, researchers have focused on fractionating the crude mixture and synthesizing defined analogs to identify the specific components responsible for its biological activities. nih.govnih.gov Fractionation is typically achieved through techniques like dialysis, ultrafiltration, and gel permeation chromatography, which separate the polymers based on their molecular weight. nih.gov

These studies have consistently revealed a direct correlation between the molecular weight of ATA fractions and their biological potency in various assays. nih.gov For instance, higher molecular weight fractions demonstrate greater anti-HIV activity. nih.gov However, the relationship is not always linear across all biological systems. In studies of platelet aggregation, intermediate-molecular-weight fractions (approximately 2,500 Da) were found to be the most effective inhibitors, while very high-molecular-weight polymers (above 6,400 Da) could paradoxically activate platelets. ahajournals.org This underscores the necessity of isolating and characterizing specific fractions to understand their distinct biological profiles.

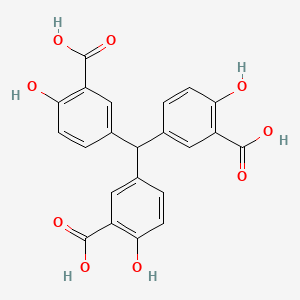

This drive for chemical definition has led to the identification of specific fractions, such as ATA fraction 8, ammonium salt . This compound is identified with a distinct chemical structure, suggesting it represents a more homogeneous entity than the parent mixture. smolecule.com While detailed research on "Fraction 8" specifically is limited in publicly accessible literature, its chemical identifiers point towards it being the monomeric form of ATA. smolecule.com The investigation of such defined fractions is crucial, as some evidence suggests that pure monomeric ATA may be inactive, with the biological effects of crude ATA residing in its polymeric constituents or specific "impurities" like formaurindicarboxylic acid. oup.com

The synthesis of structural analogs further aids in elucidating structure-activity relationships. Research on synthetic, defined-length polymers of salicylic acid has shown that inhibitory activity is dependent on the degree of polymerization. For example, a chlorinated hexameric analog was a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), whereas smaller chlorinated tetramer analogs showed minimal activity. nih.govmdpi.com This approach allows for the systematic optimization of the molecule to enhance potency, selectivity, and bioavailability. nih.gov

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| Common Name | This compound | smolecule.com |

| CAS Number | 129749-38-8 | |

| Alternative CAS Number | 569-58-4 | smolecule.com |

| Molecular Formula | C₂₂H₁₆O₉ | smolecule.com |

| IUPAC Name | 5-[bis(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid |

Current Perspectives on the Heterogeneity of Commercial ATA Preparations and its Impact on Research Interpretation

The use of commercially available, heterogeneous ATA preparations remains a major point of concern in the scientific community. The synthesis process for ATA is sensitive to reaction conditions such as reactant concentrations, temperature, and time, leading to significant batch-to-batch variability. nih.gov This lack of standardization makes it exceedingly difficult to compare, reproduce, and interpret findings across different studies. oup.comnih.gov

The biological activity attributed to "ATA" in much of the historical literature is, in reality, the blended effect of a complex mixture of polymers of different sizes. nih.gov It is now widely proposed that the monomeric triphenylmethane structure, often used in computational docking studies, is likely an inactive form of the compound. oup.comnih.gov The true functional activities are believed to stem from "impurities" or, more accurately, specific higher molecular weight polymeric species within the mixture. oup.comnih.gov Experimental evidence supports the notion that the primary biological properties are attributed to polymers with an average molecular weight of 2000 Da or greater. nih.gov

This realization fundamentally changes the interpretation of past research and guides future investigations. It highlights the critical need for researchers to either use well-characterized, defined fractions or synthetic analogs, or to thoroughly characterize the specific commercial batch used in their experiments. Without this level of chemical precision, attributing a specific biological effect to a single entity called "aurintricarboxylic acid" is scientifically challenging. The focus has thus shifted towards designing structurally defined ATA analogs that possess the desired homogeneity, bioavailability, and potency required for a viable therapeutic agent. nih.gov

Table 3: Summary of Research on Different ATA Fractions and Analogs

| ATA Preparation | Key Finding | Biological System Studied | Reference(s) |

|---|---|---|---|

| High Molecular Weight Fractions | Higher potency correlated with higher molecular weight. | Anti-HIV Activity | nih.gov |

| Intermediate M.W. Fractions (~2500 Da) | Most effective at inhibiting platelet aggregation. | Platelet Aggregation | ahajournals.org |

| High Molecular Weight Fractions (>6400 Da) | Caused paradoxical activation of platelets. | Platelet Aggregation | ahajournals.org |

| Synthetic Chlorinated Hexamer | Potent inhibitor of SARS-CoV-2 RdRp (IC₅₀ = 108 nM). | SARS-CoV-2 RNA Polymerase | nih.gov |

| Synthetic Chlorinated/Dechlorinated Tetramers | Minimal to no inhibitory activity. | SARS-CoV-2 RNA Polymerase | nih.gov |

| Pure ATA (monomer) | Suggested to be almost inactive. | Nuclear Swelling, Nucleic Acid Synthesis | oup.com |

| Formaurindicarboxylic Acid (impurity) | Found to possess significant biological activity. | Nuclear Swelling, Nucleic Acid Synthesis | oup.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

129749-38-8 |

|---|---|

Molecular Formula |

C22H16O9 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

5-[bis(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C22H16O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,19,23-25H,(H,26,27)(H,28,29)(H,30,31) |

InChI Key |

WDHMZEQRWAWXPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O |

Origin of Product |

United States |

Methodologies for Synthesis, Isolation, and Characterization of Defined Ata Fractions

Synthetic Approaches for Generating Structurally Defined Aurintricarboxylic Acid Analogs

The primary challenge in utilizing ATA for targeted applications is the inherent heterogeneity of its commercial and synthetically prepared forms. researchgate.net To overcome this, a key strategy is the rational synthesis of homogeneous compounds that retain the biological activity of the polymeric mixture. nih.gov

The synthesis of ATA traditionally involves the condensation of salicylic (B10762653) acid with formaldehyde, catalyzed by sulfuric acid and sodium nitrite, resulting in a complex mixture of polymers. nih.gov Recognizing that the polymeric nature is crucial for activity, researchers have developed controlled, stepwise synthetic routes to produce structurally defined linear oligomers of methylene-salicylic acid units. This approach bypasses the unpredictable polymerization of the traditional method.

A notable example is the synthesis of a chlorinated hexameric compound. nih.gov Studies have demonstrated that while smaller analogs like chlorinated dimers and tetramers may not exhibit significant biological activity, a synthetic dichlorohexamer of salicylic acid can effectively mimic the potency of the entire heterogeneous ATA preparation in certain biological assays, such as the inhibition of protein synthesis. nih.gov This underscores the principle that a specific, sufficiently large oligomeric structure is a primary source of ATA's biological effects.

The general strategy for these syntheses involves building the oligomer in a controlled fashion, allowing for the creation of a homogenous product with a defined molecular weight and structure. This is a significant advancement over the crude ATA mixture, providing a compound suitable for detailed structure-activity relationship (SAR) studies. nih.gov

The central design principle for creating new ATA derivatives is to replace the heterogeneous polymeric mixture with a single, characterizable, and potent molecular entity. nih.gov Research has established that monomeric aurintricarboxylic acid is largely inactive, and biological potency correlates directly with the molecular weight of the polymer fraction. researchgate.netnih.gov

Based on these findings, the design of novel candidates focuses on:

Oligomeric Structure: Creating linear polymers of a specific length (e.g., hexamers or octamers) to replicate the necessary molecular footprint for biological interaction. nih.gov

Homogeneity: Ensuring the synthetic product is a single chemical species, which is critical for predictable and reproducible activity. nih.gov

Mimicking Bioactivity: Designing oligomers that reproduce or exceed the functional activity of the most potent fractions of the traditional, heterogeneous ATA mixture. The success of the dichlorohexamer derivative demonstrates the viability of this principle. nih.gov

By adhering to these principles, researchers aim to develop lead compounds that possess the therapeutic advantages of ATA while meeting the stringent requirements of homogeneity, defined structure, and potency necessary for advanced development. nih.gov

Advanced Chromatographic Techniques for Fractionation and Purification

Given that crude ATA is a mixture of numerous components, its separation into distinct fractions is essential for identifying the most active species. Advanced chromatographic and other separation techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful technique for the analysis and separation of complex mixtures like ATA. Validated methods have been developed for the quantitative analysis of residual ATA in bioprocessing streams, demonstrating the technique's applicability. plu.mx

For separation, these methods typically utilize reverse-phase chromatography. A common setup involves a C18 column (e.g., Imtakt Cadenza HS-C18, 50 × 3 mm, 3 µm) with a triple quadrupole mass spectrometer for sensitive and specific detection in selected reaction monitoring (SRM) mode. plu.mx Such analytical methods provide the foundation for developing preparative HPLC protocols aimed at isolating specific fractions from the crude mixture for further characterization and biological testing.

Besides de novo synthesis, several protocols are used to isolate more homogeneous ATA species from the crude polymeric product.

Silica (B1680970) Gel Chromatography: Crude ATA synthesized by conventional methods has been successfully fractionated into eight distinct components, designated A1 through A8, using silica gel thin-layer chromatography. nih.gov Subsequent studies on these isolated fractions revealed that the biological activity, such as the induction of nuclear swelling, was concentrated in the components with low relative mobility (Rf), specifically fractions A7 and A8. nih.gov This indicates that the most potent inhibitors are the larger, more polar polymeric species.

Dialysis and Ultrafiltration: These techniques separate molecules based on size. They have been effectively used to fractionate ATA, confirming that the material consists of a heterogeneous collection of polymers. researchgate.netnih.gov This method allows for the separation of ATA into different molecular weight ranges, which has been instrumental in demonstrating that inhibitory potency increases with the molecular weight of the polymer. researchgate.net

Preparation of the Ammonium (B1175870) Salt: For use as a laboratory reagent, crude ATA is often converted to its triammonium (B15348185) salt. A typical procedure involves dissolving the purified acid precipitate in an excess of ammonium hydroxide (B78521) and evaporating the solution to dryness to yield the powdered ammonium salt. researchgate.net This process also serves as a final purification step.

Spectroscopic and Biophysical Characterization of Isolated Aurintricarboxylic Acid Species

A comprehensive suite of analytical techniques is required to characterize the complex structure of ATA fractions and the binding interactions of its defined analogs.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹³C-NMR spectroscopy has been used to study the polymeric material, suggesting a structure consistent with a phenol-formaldehyde type polymer. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: ATA and its analogs exhibit characteristic absorbance peaks. The ammonium salt of ATA has a reported λmax of 214 nm, while other studies show a strong absorbance peak around 310 nm. nih.govnih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of ATA (emission maximum ~423-425 nm) is a valuable tool for studying its interactions with biological macromolecules. nih.govnih.gov Binding events can be monitored by changes in fluorescence intensity or anisotropy.

Biophysical Techniques:

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of binding interactions. It has been used to characterize the binding of ATA to proteins, yielding data on binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov

Differential Scanning Fluorimetry (DSF): This technique measures changes in the thermal stability of a protein upon ligand binding, providing evidence of interaction. nih.gov

Dynamic Light Scattering (DLS): DLS is used to monitor changes in the particle size distribution of a target protein in solution upon interaction with ATA, detecting aggregation or conformational changes. nih.gov

Circular Dichroism (CD) Spectrometry: CD spectroscopy is employed to detect changes in the secondary structure of a protein upon binding to ATA. nih.gov

The data gathered from these methodologies provide critical insights into the structure, purity, and interaction mechanisms of defined ATA fractions and their synthetic analogs.

Data Tables

Table 1: Spectroscopic and Binding Properties of ATA and its Analogs

| Compound/Fraction | Technique | Parameter | Value | Reference |

|---|---|---|---|---|

| ATA (Ammonium Salt) | UV/Vis Spectroscopy | λmax | 214 nm | nih.gov |

| ATA (Heterogeneous) | Fluorescence | Emission λmax | 425 nm | nih.gov |

| ATA (Heterogeneous) | ITC (Binding to PLpro) | Kᵢ | 16 µM | nih.gov |

| ATA (Heterogeneous) | Functional Assay | IC₅₀ (vs PLpro) | 30 µM | nih.gov |

| Dichlorohexamer | Fluorescence Anisotropy | K𝘥 (vs Yeast Ribosomes) | 0.21 ± 0.02 µM | nih.gov |

| Dichlorohexamer | Functional Assay | EC₅₀ (Protein Synthesis) | 28.13 µM | nih.gov |

| Chlorinated Tetramer | Functional Assay | EC₅₀ (Protein Synthesis) | > 50 µM | nih.gov |

Spectroscopic Methods for Structural Elucidation of Defined Fractions

The structural characterization of the heterogeneous ATA mixture and its isolated fractions relies on various spectroscopic techniques. Given the polymeric and often complex nature of the higher molecular weight, active fractions like A8, a combination of methods is typically employed to gain insight into their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural analysis of ATA fractions. While detailed high-resolution NMR data for the most active, high molecular weight fractions like A8 is limited due to their polymeric nature, studies on lower molecular weight fractions provide a foundational understanding of the monomeric units and linkage patterns.

¹³C-NMR Spectroscopy: This technique has been instrumental in suggesting that the polymeric material of ATA is of a phenol-formaldehyde type. nih.gov The chemical shifts of the carbon atoms provide information about the aromatic rings, carboxylic acid groups, and the methylene (B1212753) bridges that form the polymer backbone.

¹H-NMR and 2D-NMR (COSY, HETCOR): While more readily applied to lower molecular weight fractions, these techniques are crucial for assigning proton signals and determining the connectivity between protons and carbons. This detailed analysis of the simpler components helps in building a more complete picture of the potential structures present in the more complex, active fractions.

Mass Spectrometry (MS) provides information about the molecular weight distribution of the ATA mixture and its fractions. For the monomeric and smaller oligomeric components, mass spectrometry can provide exact molecular weights, aiding in the determination of their chemical formulas.

The following table summarizes representative spectroscopic data for the fundamental salicylic acid monomeric units that constitute the ATA polymer.

| Spectroscopic Data for Salicylic Acid Moiety | |

| ¹H-NMR (in DMSO-d₆) | δ (ppm) |

| Aromatic Protons | 6.8 - 7.8 |

| Carboxylic Acid Proton | ~13.0 (broad) |

| Phenolic Proton | ~9.9 (broad) |

| ¹³C-NMR (in DMSO-d₆) | δ (ppm) |

| Carboxylic Carbon | ~172 |

| Aromatic Carbons | 115 - 161 |

This table presents generalized data for the salicylic acid repeating unit within the ATA polymer. Specific shifts can vary depending on the polymeric structure and substitution patterns.

Biophysical Techniques for Analyzing Ligand-Target Interactions (e.g., Fluorescence Spectroscopy, Isothermal Titration Calorimetry)

Understanding the interaction of defined ATA fractions with their biological targets is crucial for elucidating their mechanism of action. Biophysical techniques such as fluorescence spectroscopy and isothermal titration calorimetry (ITC) are widely used for this purpose. While much of the existing data pertains to the unfractionated ATA mixture, the principles and methodologies are directly applicable to the study of isolated, active fractions like A8.

Fluorescence Spectroscopy is a sensitive technique used to study the binding of ligands to proteins. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be monitored upon the addition of a ligand like an ATA fraction. Changes in fluorescence intensity or emission wavelength can indicate a binding event.

In studies with unfractionated ATA and proteins such as bovine serum albumin (BSA), it has been observed that ATA can quench the intrinsic fluorescence of the protein. nih.gov This quenching can be a result of static or dynamic processes, and analysis of the quenching data can provide information about the binding mechanism and affinity. The binding constant (Kb) for the interaction of unfractionated ATA with BSA has been determined using this method. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the thermodynamic parameters of the interaction. These parameters include the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of binding (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

ITC has been used to characterize the binding of the heterogeneous ATA mixture to various proteins. nih.gov The resulting thermograms provide a detailed picture of the binding energetics. For instance, the interaction of unfractionated ATA with human serum albumin (HSA) has been shown to be an exothermic process. nih.gov By analyzing the ITC data, a complete thermodynamic profile of the interaction can be obtained.

The following table summarizes the thermodynamic parameters for the binding of unfractionated ATA to Human Serum Albumin (HSA) as determined by ITC. nih.gov

| Thermodynamic Parameters of Unfractionated ATA Binding to HSA | |

| Binding Affinity (Ka) | ~6.0 x 10⁵ M⁻¹ |

| Enthalpy Change (ΔH) | Favorable (exothermic) |

| Stoichiometry (n) | ~4.5 (monomer units per protein) |

| Gibbs Free Energy (ΔG) | Spontaneous |

| Entropy Change (ΔS) | Favorable |

This data is for the unfractionated ATA mixture and serves as a representative example of the type of information that can be obtained for specific fractions like A8.

Elucidation of Molecular and Cellular Mechanisms of Action of Aurintricarboxylic Acid and Its Fractions

Inhibition of Macromolecular Synthesis and Processing Pathways

Aurintricarboxylic acid (ATA) and its derivatives, including ATA fraction 8, ammonium (B1175870) salt, are known to be potent inhibitors of a wide array of enzymes involved in the synthesis and processing of macromolecules like nucleic acids and proteins. The inhibitory action is often attributed to the ability of ATA to form polymers that can mimic the structure of nucleic acids, thereby interfering with enzymes that interact with DNA and RNA.

Interference with Nucleic Acid Binding Protein Interactions

A primary mechanism through which Aurintricarboxylic acid exerts its effects is by inhibiting the function of various nucleic acid-binding proteins. nih.govacs.org ATA's polymeric nature allows it to bind to the nucleic acid binding sites on these proteins, effectively competing with their natural DNA or RNA substrates. mdpi.comresearchgate.net

This inhibitory action is broad, affecting a range of enzymes that synthesize, degrade, or manipulate nucleic acids, such as polymerases, nucleases, helicases, and topoisomerases. researchgate.netnih.gov Studies have suggested that ATA's mechanism involves preventing these enzymes from interacting with their nucleic acid templates. mdpi.com This broad-spectrum inhibition of nucleic acid-protein interactions is a key factor in its biological activity. nih.gov For example, ATA has been shown to disrupt the interaction between the TAZ-TEAD transcriptional complex, a key regulator of gene expression. plos.org

Disruption of Viral RNA Replication via RNA-Dependent RNA Polymerase (RdRp) Inhibition

Aurintricarboxylic acid has been shown to be an effective inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. mdpi.com For instance, heterogeneous ATA preparations have been found to efficiently inhibit the RdRp-mediated RNA replication of SARS-CoV-2 with a half-maximal inhibitory concentration (IC50) of 56 nM. mdpi.com

A synthetic dichlorohexamer derivative of salicylic (B10762653) acid, designed based on ATA's structure, also demonstrated potent inhibition of the SARS-CoV-2 RdRp complex, with an IC50 value of 108 nM. mdpi.com This suggests that the inhibitory activity is linked to the specific structural features of these polymeric compounds. The mechanism of inhibition is believed to involve direct interaction with the RdRp enzyme, thereby blocking its ability to synthesize viral RNA. mdpi.comresearchgate.net

Impairment of Viral Protease Activities (e.g., Papain-like Protease, PLpro)

Recent studies have identified Aurintricarboxylic acid as an inhibitor of viral proteases, which are essential for processing viral polyproteins into functional mature proteins. Specifically, ATA has been shown to inhibit the papain-like protease (PLpro) of SARS-CoV-2. nih.govnih.gov PLpro plays a dual role in the viral life cycle by cleaving the viral polyprotein and by stripping ubiquitin and ISG15 from host cell proteins to dampen the innate immune response. nih.govusp.br

ATA was found to inhibit SARS-CoV-2 PLpro with a half-maximal inhibitory concentration (IC50) of 30 μM and an inhibition constant (Ki) of 16 μM. nih.govnih.gov This marks the first report of ATA inhibiting a viral protease, expanding its known mechanisms of antiviral action. nih.gov

| Enzyme | Virus | Inhibition Parameter | Value (µM) |

| Papain-like Protease (PLpro) | SARS-CoV-2 | IC50 | 30 |

| Papain-like Protease (PLpro) | SARS-CoV-2 | Ki | 16 |

Suppressive Effects on Reverse Transcriptase and RNase H Activities

Aurintricarboxylic acid has been documented as an inhibitor of RNA-directed DNA polymerase, more commonly known as reverse transcriptase. capes.gov.brnih.govnih.gov This enzyme is crucial for the life cycle of retroviruses, such as HIV. Commercial-grade ATA was shown to inhibit the reverse transcriptase activity from the Moloney murine leukemia virus. nih.govoup.com

The mechanism of inhibition appears to involve a specific reduction in the affinity of the polymerase for the DNA primer molecule. nih.govoup.com ATA was found to significantly increase the Km for the primer, while having little effect on the Vmax or the Km for the template or substrate. nih.govoup.com Direct binding studies have measured the dissociation constant (Kd) of ATA for reverse transcriptase to be 0.25 μM. mdpi.com While the primary focus has been on the reverse transcriptase function, the RNase H domain, which is also a component of reverse transcriptase, is another potential target for inhibition.

Topoisomerase and Helicase Catalytic Inhibition Mechanisms

The inhibitory effects of Aurintricarboxylic acid extend to enzymes that alter DNA topology and unwind nucleic acids. ATA is a known inhibitor of topoisomerase II, an enzyme that plays a critical role in processes like DNA replication and chromatin condensation. medchemexpress.comnih.gov It has been shown to inhibit topoisomerase II in vitro at concentrations of 0.2 μM or less. nih.gov

Furthermore, ATA acts as a potent inhibitor of helicases, which are enzymes that unwind DNA or RNA. nih.gov For example, it has been shown to interfere with the function of the helicase encoded by the hepatitis C virus (HCV). nih.gov The mechanism of inhibition involves ATA binding directly to the HCV helicase, which in turn prevents the enzyme from binding to nucleic acids and also modulates its affinity for ATP, the energy source for helicase activity. nih.gov

| Enzyme | Inhibition Parameter | Value (µM) |

| Topoisomerase II | In vitro inhibition | ≤ 0.2 |

| Reverse Transcriptase | Kd | 0.25 |

| DNase I | Kd | 9 |

| RNase A | Kd | 2.3 |

| Taq polymerase | Kd | 82 |

Perturbation of Cellular Signal Transduction Pathways

ATA has been shown to interfere with numerous cellular signal transduction pathways, leading to a variety of cellular responses. These perturbations are central to its observed biological effects.

ATA exhibits a complex and often contradictory role in modulating receptor tyrosine kinase (RTK) signaling pathways. Its effects can range from potent inhibition to, in some cases, activation of these critical signaling cascades.

TWEAK-Fn14 Signaling:

Aurintricarboxylic acid has been identified as a selective inhibitor of the Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK)-Fibroblast growth factor-inducible 14 (Fn14) signaling pathway. iiarjournals.orgnih.govnih.gov Research has demonstrated that ATA effectively suppresses TWEAK-induced activation of the NF-κB signaling pathway in glioblastoma cells. iiarjournals.orgnih.gov This inhibition is specific, as ATA does not appear to affect NF-κB activation by other stimuli like TNFα. iiarjournals.orgnih.gov The downstream consequences of this inhibition include the repression of TWEAK-stimulated glioma cell migration and invasion. nih.gov

| Pathway Component | Effect of ATA | Cellular Outcome |

| TWEAK-Fn14 binding | Not specified | Inhibition of downstream signaling |

| NF-κB activation | Inhibition | Reduced pro-inflammatory and invasive signals |

| Glioma cell migration | Repression | Decreased cellular motility |

| Glioma cell invasion | Repression | Decreased tissue infiltration |

HGF-c-Met Signaling:

The hepatocyte growth factor (HGF) receptor, c-Met, is another RTK pathway modulated by ATA. Studies have shown that ATA prevents HGF-induced phosphorylation of the c-Met receptor. nih.govwikipedia.org This inhibitory action extends to the subsequent internalization, trafficking, and degradation of the receptor. nih.govwikipedia.org As a result, downstream signaling is prevented, which has been observed to affect cellular functions such as the collective migration of A549 lung carcinoma cells. nih.govwikipedia.org The mechanism of this inhibition is thought to be an allosteric effect mediated through the kinase domain of the c-Met receptor. nih.govwikipedia.org

PDGF Receptors:

Currently, there is a lack of specific research findings detailing the direct inhibitory effects of Aurintricarboxylic acid on Platelet-Derived Growth Factor (PDGF) receptor signaling.

IGF-1R Signaling:

In contrast to its inhibitory effects on other RTKs, ATA has been found to activate the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway. chemrxiv.orgchemrxiv.orgdntb.gov.uaresearchgate.netnih.gov This activation is associated with a potent anti-apoptotic effect in various cell types, including breast cancer cells. chemrxiv.orgnih.gov Studies have shown that ATA can mimic the effect of IGF-1 by inducing the tyrosine phosphorylation of the IGF-1R and its primary substrates, insulin (B600854) receptor substrate-1 (IRS-1) and IRS-2. researchgate.net This leads to the activation of downstream survival pathways, including the PI3K/Akt and MAPK cascades. dntb.gov.ua Interestingly, the activation of IGF-1R signaling by ATA appears to be more sustained than that induced by IGF-1 itself, which may explain its stronger anti-apoptotic properties in certain contexts. chemrxiv.orgdntb.gov.uanih.gov

| Receptor | ATA's Effect | Downstream Consequences |

| TWEAK-Fn14 | Inhibition | Suppression of NF-κB, reduced cell migration and invasion |

| HGF-c-Met | Inhibition | Prevention of receptor phosphorylation and downstream signaling, affecting cell motility |

| PDGF Receptors | Not established | - |

| IGF-1R | Activation | Induction of receptor phosphorylation, activation of PI3K/Akt and MAPK pathways, potent anti-apoptotic effects |

Aurintricarboxylic acid is recognized as an inhibitor of protein tyrosine phosphatases (PTPs), enzymes that play a crucial role in regulating signal transduction pathways by dephosphorylating tyrosine residues on proteins. iiarjournals.org Research has indicated that ATA exhibits a high inhibitory effect on PTP1B, a key regulator of insulin and leptin signaling pathways. iiarjournals.org Furthermore, ATA has been identified as a binder with the largest affinity to the Yersinia PTP (YopH). chemrxiv.orgchemrxiv.org A study exploring the specificity of ATA found it to be a reversible and competitive inhibitor of several PTPs, including YopH, PTP1B, TCPTP, HePTP, CD45, VHR, and Cdc25A. chemrxiv.org The interaction between ATA and YopH was found to be the most specific, particularly at lower concentrations. chemrxiv.org

ATA demonstrates a complex regulatory role on intracellular kinase cascades, with its effects being highly context-dependent.

JAK/STAT Pathway:

ATA can interfere with the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. In murine macrophages, ATA has been shown to inhibit IFN-γ-induced STAT1 activation, including its tyrosine phosphorylation, nuclear translocation, and DNA binding. nih.gov This inhibition is attributed to the reduction of JAK1 and JAK2 activity. nih.gov Conversely, in other cell types such as NB2 lymphoma cells, ATA stimulates the Jak2/STAT5 pathway. wikipedia.org In human B lymphocytes, ATA was found to suppress TNF-α-induced apoptosis, which was associated with the phosphorylation and nuclear translocation of Jak2, Stat2, and Stat4. nih.gov

MAPK Pathway:

The mitogen-activated protein kinase (MAPK) pathway is another target of ATA's modulatory effects. In PC12 cells, ATA has been shown to induce the tyrosine phosphorylation of MAP kinases, similar to the effects of nerve growth factor and epidermal growth factor. nih.gov This suggests that ATA's neuroprotective actions may be mediated through the activation of the MAPK cascade. nih.gov However, in other contexts, such as in lipopolysaccharide-stimulated macrophages, ATA has been found to inhibit the activity of extracellular signal-regulated kinase (ERK) and p38 MAPK. researchgate.netnih.gov

mTOR Pathway:

While direct and extensive studies on the specific regulation of the mammalian target of rapamycin (B549165) (mTOR) pathway by Aurintricarboxylic acid are not widely available in the reviewed literature, the mTOR pathway is interconnected with signaling cascades that are known to be affected by ATA, such as the PI3K/Akt and MAPK pathways. The activation of these upstream pathways can influence mTOR activity. nih.govmdpi.commdpi.comyoutube.com

Aurintricarboxylic acid has been consistently shown to interfere with the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. In human endothelial cells, ATA inhibits the nuclear translocation of NF-κB and the degradation of its inhibitor, IκB, in response to inflammatory stimuli like TNF-α and lipopolysaccharide (LPS). nih.gov This leads to the downregulation of NF-κB-dependent genes, such as intercellular adhesion molecule-1 (ICAM-1) and E-selectin, thereby reducing leukocyte adhesion to the endothelium. nih.gov Furthermore, in the context of cigarette smoke extract-induced oxidative stress and inflammation, ATA has been shown to mitigate these effects by inhibiting the NF-κB/p65 signaling pathway. nih.govresearchgate.net

The activity of small GTPases, which are key regulators of a wide range of cellular processes, can also be modulated by Aurintricarboxylic acid. Specifically, in the context of TWEAK-Fn14 signaling in glioblastoma cells, ATA has been demonstrated to inhibit the activation of Rac1. This inhibition of Rac1 is linked to the suppression of TWEAK-induced glioma cell migration and invasion.

Direct Enzyme Inhibition Beyond Nucleic Acid and Signaling Proteins

Beyond its well-documented effects on nucleic acid-protein interactions and signaling pathways, Aurintricarboxylic acid is known to be a non-specific enzyme inhibitor, affecting a variety of enzymes through different mechanisms. nih.gov

One of the notable targets of ATA is DNA topoisomerase II . It acts as a potent inhibitor of this enzyme, with an ID50 of approximately 75 nM for the yeast enzyme. nih.gov Unlike some other topoisomerase II inhibitors, ATA does not stabilize the "cleavable complex" but rather inhibits the catalytic activity of the enzyme. nih.gov

ATA has also been identified as an inhibitor of influenza A and B virus neuraminidases , which are crucial for the release of new viral particles from infected cells. researchgate.net Furthermore, it has been shown to inhibit the SARS-CoV-2 papain-like protease (PLpro) , an essential enzyme for viral replication, with a Ki value of 16 μM. nih.gov

Other enzymes reported to be inhibited by ATA include various nucleases such as DNase I and RNase A, as well as the serine proteases trypsin and chymotrypsin. mdpi.com

Inhibition of Serine Proteases (e.g., Trypsin, Chymotrypsin)

Aurintricarboxylic acid ammonium salt has been identified as an inhibitor of serine proteases, such as trypsin and chymotrypsin. caymanchem.com The inhibitory action is concentration-dependent. caymanchem.com The mechanism of inhibition likely involves the polyanionic nature of ATA, which allows it to interact with and block the active sites of these proteases, thereby preventing substrate binding and enzymatic activity. This non-specific enzyme inhibition is a characteristic feature of ATA. caymanchem.com

Research has demonstrated that ATA effectively inhibits these enzymes, which play crucial roles in various physiological and pathological processes. The table below summarizes the inhibitory effects of ATA on these representative serine proteases.

| Enzyme | Class | Action of Aurintricarboxylic Acid |

| Trypsin | Serine Protease | Inhibition in a concentration-dependent manner caymanchem.com |

| Chymotrypsin | Serine Protease | Inhibition in a concentration-dependent manner caymanchem.com |

Calpain Protease Modulation

Aurintricarboxylic acid has been shown to modulate the activity of calpains, a family of calcium-activated neutral proteases. wikipedia.org Calpains are involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis (programmed cell death). wikipedia.org ATA's inhibitory effect on calpain is particularly noted in the context of preventing apoptosis. wikipedia.org By inhibiting calpain, ATA can interfere with the apoptotic cascade, where calpains are responsible for the breakdown of various cellular proteins. wikipedia.org This modulation of calpain activity underscores a significant aspect of ATA's cellular mechanism of action beyond its effects on serine proteases.

| Protease Family | Role in Apoptosis | Effect of Aurintricarboxylic Acid |

| Calpain | Activation and execution of apoptotic pathways wikipedia.org | Inhibition of calpain activity, leading to the prevention of apoptosis wikipedia.org |

Plasma Membrane Ca-ATPase (PMCA) Inhibition Mechanisms

Aurintricarboxylic acid is a potent inhibitor of the Plasma Membrane Ca-ATPase (PMCA), an essential ion pump responsible for maintaining low intracellular calcium concentrations. proceedings.sciencenih.gov This inhibition is crucial as disruptions in calcium homeostasis are linked to numerous cellular dysfunctions.

Studies have identified ATA as a specific inhibitor of the PMCA4 isoform, with a half-maximal inhibitory concentration (IC₅₀) of approximately 150 nM. nih.gov The mechanism of inhibition is complex and involves multiple factors:

Acompetitive Inhibition: ATA's inhibition is acompetitive with respect to calcium and magnesium, meaning it binds to the enzyme-substrate complex. proceedings.science

Non-competitive Inhibition: The inhibition is non-competitive with ATP, indicating that ATA does not bind to the ATP-binding site. proceedings.science

Role of Magnesium: Research suggests that ATA forms a complex with magnesium, and it is this ATA-magnesium complex that is the active inhibitor of PMCA. proceedings.scienceresearchgate.net

Fluorescence Quenching: ATA acts as a quencher of certain aromatic amino acids within the PMCA protein, and its apparent affinity for the pump changes in the presence of ATP. proceedings.science

The inhibitory effect of ATA on PMCA's ATPase activity has been quantified, showing an apparent affinity of 65 ± 5 nM. proceedings.science Furthermore, ATA also inhibits the phosphatase activity of PMCA with an apparent affinity of 88 ± 9 nM. proceedings.science

| Target | Isoform Specificity | IC₅₀ | Apparent Affinity (ATPase activity) | Apparent Affinity (Phosphatase activity) | Mechanism of Inhibition |

| Plasma Membrane Ca-ATPase (PMCA) | PMCA4 nih.gov | ~150 nM nih.gov | 65 ± 5 nM proceedings.science | 88 ± 9 nM proceedings.science | Acompetitive with Ca²⁺ and Mg²⁺, Non-competitive with ATP proceedings.science |

Preclinical Investigation of Biological Activities of Aurintricarboxylic Acid and Its Defined Fractions

Antiviral Efficacy Studies in In Vitro Models and Animal Systems

The antiviral properties of aurintricarboxylic acid have been a significant area of research, with studies indicating that the efficacy of its fractions is related to their molecular weight.

Assessment of Broad-Spectrum Antiviral Action Against Diverse RNA and DNA Viruses

Research has demonstrated that higher molecular weight fractions of aurintricarboxylic acid exhibit greater antiviral potency. nih.govacs.org Specifically, in studies investigating the anti-HIV activity of ATA, a direct correlation was found between the molecular weight of the fractions and their ability to inhibit the virus. nih.govacs.org While crude ATA has shown inhibitory effects against a variety of viruses, including influenza A and B viruses, and SARS-CoV-2, specific broad-spectrum antiviral data for fraction 8 is not extensively detailed in the available literature. mdpi.comnih.govresearchgate.net The mechanism of antiviral action for the broader mixture is often attributed to the inhibition of virus binding to host cells. nih.gov

Comparative Analysis of Defined Fractions on Viral Replication Cycles

Studies comparing different fractions of ATA have revealed that not all components possess the same level of biological activity. The work by Tsutsui et al. showed that fractions A7 and A8 were potent inducers of nuclear swelling, a general indicator of biological interaction at the cellular level. nih.gov In the context of antiviral activity, research on HIV demonstrated that while higher molecular weight fractions were more potent inhibitors, some lower molecular weight fractions were also capable of preventing the cytopathic effects of HIV-1 and HIV-2. nih.gov This suggests that different fractions may interfere with the viral replication cycle through varied mechanisms. The primary anti-HIV mechanism identified for active fractions is the inhibition of the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor. nih.gov

Below is a table summarizing the findings on the anti-HIV activity of various ATA fractions based on their molecular weight.

| Fraction Characteristic | Anti-HIV Activity | Mechanism of Action |

| High Molecular Weight | High Potency | Inhibition of virus-cell binding |

| Low Molecular Weight | Active | Prevention of viral cytopathicity |

Antiparasitic Activity Assessment in Laboratory Models

The potential of aurintricarboxylic acid and its components extends to antiparasitic applications, though research on specific fractions is limited.

Efficacy against Intracellular Protozoan Pathogens (e.g., Cryptosporidium parvum, Neospora caninum)

While there is a lack of specific data on the efficacy of ATA fraction 8 against intracellular protozoan pathogens, studies on the unfractionated form of aurintricarboxylic acid have shown promise. For instance, unfractionated ATA has been investigated for its efficacy against Neospora caninum, a significant protozoal pathogen in cattle. This indicates a potential avenue for future research into the specific effects of isolated fractions like A8.

Morphological and Ultrastructural Disruption of Parasites

Detailed studies on the morphological and ultrastructural changes induced by ATA fraction 8 in parasites are not currently available. Research on the broader ATA compound would be necessary to infer potential mechanisms that could be specific to its fractions.

Immunomodulatory and Anti-inflammatory Properties

Regulation of Pro-inflammatory Cytokine Production and Signaling

Aurintricarboxylic Acid (ATA) has been shown to modulate the production of and signaling by pro-inflammatory cytokines, which are key mediators of inflammation in autoimmune diseases. Research indicates that ATA can interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical pathway for the differentiation of T helper cells, such as Th1 and Th17, which produce pro-inflammatory cytokines. While ATA treatment in the context of Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis, did not directly inhibit the in vitro differentiation of Th1 and Th17 cells, it did reduce the percentage of these pro-inflammatory cell types in the spleen. This suggests an indirect regulatory effect on cytokine-producing cells.

In other models, such as those involving sepsis-induced inflammation, ATA has demonstrated the ability to prevent increases in the mRNA levels of pro-inflammatory cytokines like Interleukin-6 (IL-6) and inducible nitric oxide synthase (NOS2) in muscle cells. This effect was associated with the suppression of NF-κB activity, a central regulator of the inflammatory response. Furthermore, in studies of pulmonary inflammation induced by cigarette smoke extract, ATA has been recognized for its anti-inflammatory properties.

| Cytokine/Signaling Molecule | Effect of ATA | Context/Model |

| IL-6 | Prevention of mRNA increase | Sepsis model (LPS/IFNγ-stimulated myotubes) tandfonline.com |

| NOS2 | Prevention of mRNA increase | Sepsis model (LPS/IFNγ-stimulated myotubes) tandfonline.com |

| NF-κB | Inhibition of activity | Sepsis model (LPS/IFNγ-stimulated myotubes) tandfonline.com |

| Th1/Th17 cells | Reduced percentage in spleen | Experimental Autoimmune Encephalomyelitis (EAE) nih.govresearchgate.net |

Induction of Regulatory T Cell Phenotypes

Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, are crucial for maintaining immune tolerance and preventing autoimmunity. Studies have demonstrated that Aurintricarboxylic Acid can promote the conversion of naive CD4+ T cells into Foxp3-expressing Tregs in vitro. spandidos-publications.comresearchgate.net This induction of Tregs appears to be dependent on the presence of Transforming Growth Factor-beta (TGF-β), a key cytokine involved in Treg differentiation. spandidos-publications.comresearchgate.net

While ATA itself does not activate the canonical Smad signaling pathway associated with TGF-β, it has been observed to down-regulate the extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways in activated T cells. spandidos-publications.com The modulation of these pathways may contribute to the favorable environment for Treg induction.

| Cell Type | Effect of ATA | Key Findings |

| Naive CD4+CD25- T cells | Induction of Foxp3+ Treg phenotype | Requires the presence of TGF-β. spandidos-publications.comresearchgate.net |

| Activated T cells | Down-regulation of ERK and mTOR signaling | May contribute to the mechanism of Treg induction. spandidos-publications.com |

Attenuation of Pathogenic Cell Migration and Infiltration in Autoimmune Models

A key pathological feature of autoimmune diseases like multiple sclerosis is the migration of pathogenic immune cells into the central nervous system (CNS). Aurintricarboxylic Acid has been shown to effectively ameliorate the clinical severity of EAE by blocking the migration and infiltration of these pathogenic cells. nih.govresearchgate.net

The mechanism of this attenuation involves the inhibition of chemokine-mediated functions. ATA can block the chemotaxis of dendritic cells (DCs), preventing their accumulation in secondary lymphoid organs where they would typically activate T cells. nih.govresearchgate.net Furthermore, ATA directly impedes the infiltration of pathogenic Th1 and Th17 cells into the CNS. nih.govresearchgate.net This broad-spectrum inhibition of chemokine receptor function suggests that ATA interferes with the signaling necessary for immune cell trafficking.

| Cell Type | Effect of ATA | Mechanism | Model |

| Dendritic Cells (DCs) | Blocks chemotaxis and accumulation in the spleen | Inhibition of chemokine receptor function | EAE nih.govresearchgate.net |

| Pathogenic T cells (Th1, Th17) | Blocks infiltration into the CNS | Inhibition of chemokine receptor function | EAE nih.govresearchgate.net |

Anti-Proliferative and Cell Cycle Regulatory Effects in Cellular Models

Inhibition of Cancer Cell Line Proliferation and Migration

Aurintricarboxylic Acid has demonstrated anti-proliferative effects in various cancer cell lines. In human ovarian (SKOV3) and breast (MCF7) carcinoma cells, ATA was found to moderately inhibit cell growth and markedly decrease the capacity of these cells to proliferate, as measured by colony formation assays. oncotarget.com The anti-proliferative effects were observed to be dose-dependent. oncotarget.com

More recent studies have shown that ATA can suppress a range of malignant phenotypes, including proliferation, migration, and invasion, in drug-resistant cancer cells. jst.go.jpfrontiersin.org This has been observed in cisplatin-resistant and paclitaxel-resistant lung cancer cells, as well as doxorubicin-resistant breast cancer cells. jst.go.jp The mechanism appears to involve the inhibition of translation initiation, which leads to reduced energy production within the cancer cells. jst.go.jp

| Cancer Cell Line | Effect of ATA | Observed Phenotypes |

| SKOV3 (Ovarian Carcinoma) | Inhibition of proliferation | Decreased colony formation oncotarget.com |

| MCF7 (Breast Carcinoma) | Inhibition of proliferation | Decreased colony formation oncotarget.com |

| A549/DDP (Cisplatin-resistant lung cancer) | Suppression of proliferation, migration, and invasion | Reduced clone formation jst.go.jp |

| A549/TAX (Paclitaxel-resistant lung cancer) | Suppression of malignant phenotypes | Concentration-dependent effects jst.go.jp |

| MCF7/ADR (Doxorubicin-resistant breast cancer) | Suppression of malignant phenotypes | Concentration-dependent effects jst.go.jp |

Induction of Cell Cycle Arrest at Specific Phases

The anti-proliferative effects of Aurintricarboxylic Acid are linked to its ability to induce cell cycle arrest. While specific studies on ATA's direct impact on cell cycle phases are limited, its known inhibitory effects on protein and nucleic acid synthesis are indicative of an ability to halt cell cycle progression. For instance, ATA has been shown to completely inhibit isoproterenol-stimulated DNA synthesis in mouse parotid glands by interfering with essential processes in the prereplicative phase. Research on other compounds that affect similar pathways, such as the NF-κB pathway, has shown clear induction of cell cycle arrest, for example at the G2/M phase.

| Cellular Process | Effect of ATA | Mechanism/Observation |

| DNA Synthesis | Complete inhibition (in stimulated Go cells) | Interference with prereplicative phase events |

| Ribosomal RNA Synthesis | Abolished peak of synthesis | Interference with prereplicative phase events |

| Cell Cycle Progression | Slowdown of the cell cycle | Suggested by related biomarker changes in drug-resistant lung cancer cells |

Mechanisms of Programmed Cell Death Induction (Apoptosis, Autophagy, Ferroptosis)

Aurintricarboxylic Acid has been implicated in multiple forms of programmed cell death, although its role can be context-dependent.

Apoptosis: ATA is often described as an inhibitor of apoptosis, largely attributed to its ability to inhibit nucleases, including the endonucleases responsible for DNA fragmentation during apoptosis. It is also a potent inhibitor of DNA topoisomerase II, an enzyme whose activity can be involved in the induction of apoptosis. This suggests that in some contexts, ATA may protect cells from apoptotic death.

Autophagy: In contrast to its anti-apoptotic properties, ATA has been shown to induce autophagy in certain cancer cells. In the human colon cancer cell line HT-29, ATA treatment increased the rate of macroautophagy. nih.gov This effect was linked to the activation of the ERK1/2 signaling pathway. nih.gov In some therapeutic contexts, autophagy can act as a cell survival mechanism, but in others, it can lead to autophagic cell death.

Ferroptosis: The direct role of ATA in ferroptosis, an iron-dependent form of programmed cell death, is not well-defined. However, ATA is known to be an iron chelator, and iron metabolism is central to ferroptosis. A recent study developed vanadate (B1173111) and aurintricarboxylic acid coordination nanoparticles that were shown to synergistically trigger both apoptosis and ferroptosis in cancer therapy models. This suggests that while ATA itself may not be a direct inducer, it can be a component of therapeutic strategies that leverage ferroptosis.

| Type of Programmed Cell Death | Role of ATA | Mechanism/Context |

| Apoptosis | Primarily inhibitory | Inhibition of endonucleases and DNA topoisomerase II |

| Autophagy | Inductive | Activation of the ERK1/2 signaling pathway in HT-29 colon cancer cells nih.gov |

| Ferroptosis | Component of an inducing agent | Used in coordination nanoparticles to trigger ferroptosis and apoptosis |

Other Biological Modulations in Preclinical Contexts

Aurintricarboxylic acid (ATA), a heterogeneous polymeric mixture, has been subjected to fractionation to investigate the biological activities of its various components. Preclinical research has revealed that specific fractions of ATA can exert distinct and sometimes paradoxical modulatory effects on physiological and pathological processes. The following sections detail the preclinical findings related to "ATA fraction 8, ammonium (B1175870) salt" in the contexts of platelet-related coagulation and bacterial pathogenicity.

Inhibition of Platelet-Related Coagulation Processes

Preclinical investigations into the effects of specific fractions of aurintricarboxylic acid (ATA) on platelet function have revealed complex and, in some cases, paradoxical activities. While unfractionated ATA is known to inhibit von Willebrand factor-mediated platelet aggregation, studies on isolated fractions have demonstrated that not all components share this anticoagulant property.

Notably, a high molecular weight fraction of ATA has been shown to directly activate platelets, leading to aggregation. This is in stark contrast to the inhibitory effects observed with other ATA fractions. Research has demonstrated that this specific fraction can stimulate the aggregation of both washed platelets and platelets in platelet-rich plasma.

The mechanism underlying this paradoxical platelet activation by the high molecular weight ATA fraction involves the direct activation of platelet phospholipase C. This activation initiates a signaling cascade that includes phosphoinositide turnover and protein phosphorylation dependent on protein kinase C and calcium. The platelet signaling responses induced by this ATA fraction are not affected by the inhibition of platelet cyclooxygenase with aspirin, indicating a pathway independent of thromboxane (B8750289) A2 synthesis. However, pretreatment of platelets with prostacyclin (PGI2) or dibutyryl-cyclic AMP, which increase intracellular cyclic AMP levels, can inhibit these signaling responses.

These findings are significant as the presence of such a platelet-activating fraction within the unfractionated ATA mixture could potentially counteract its beneficial antithrombotic effects that are mediated by the inhibition of von Willebrand factor.

Table 1: Preclinical Effects of a High Molecular Weight Fraction of Aurintricarboxylic Acid on Platelet Aggregation

| Parameter | Observation | Methodology |

|---|---|---|

| Platelet Aggregation | Stimulates aggregation | Washed platelets and platelet-rich plasma |

| Mechanism of Action | Directly activates platelet phospholipase C | Analysis of phosphoinositide turnover and protein phosphorylation |

| Effect of Inhibitors | Not inhibited by aspirin | Pretreatment with cyclooxygenase inhibitor |

| Inhibited by PGI2 and dibutyryl-cyclic AMP | Pretreatment with agents that increase intracellular cyclic AMP | |

| Maximal Aggregation | Occurs at approximately 2 µg/mL | Dose-response curve analysis |

Effects on Bacterial Pathogenicity

A comprehensive review of available preclinical research indicates a lack of specific studies investigating the effects of "ATA fraction 8, ammonium salt" on bacterial pathogenicity. While the broader class of quaternary ammonium compounds is known for antimicrobial properties, and unfractionated aurintricarboxylic acid has been studied for its biological activities, including some antimicrobial effects, there is no specific data currently available that details the activity of "this compound" against bacterial virulence, biofilm formation, or other pathogenicity factors. Therefore, its specific impact in this preclinical context remains to be elucidated.

Advanced Computational and Structural Biology Approaches in Ata Fraction Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal in elucidating the interactions between ATA fractions and their biological targets at an atomic level. These in silico methods are essential for predicting how the compound binds to proteins and for guiding the development of new therapeutic agents.

Prediction of Binding Sites and Conformations on Receptor Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In the context of ATA, docking studies have been employed to identify potential binding sites on various protein targets.

For instance, in research targeting the SARS-CoV-2 papain-like protease (PLpro), a key viral enzyme, blind docking simulations were performed to explore probable binding sites for ATA. These simulations identified three potential allosteric binding sites with similar binding affinities, distinct from the enzyme's catalytic site. nih.gov This suggests that ATA may inhibit the enzyme through a non-competitive mechanism. Similarly, docking studies have been used to investigate ATA's interactions with proteins implicated in cancer, such as human colorectal, hepatic, and breast carcinoma receptors, to clarify its antitumor activity.

It is a significant point of discussion in the scientific community that many computational studies use the ATA monomer for docking simulations. mdpi.com However, experimental evidence strongly indicates that the biological activity resides in the polymeric fractions. nih.govmdpi.com More recent research acknowledges this, suggesting that linear polymeric arrangements of ATA are the likely bioactive forms. mdpi.com

Calculation of Binding Energetics (e.g., Free Energy of Binding) for ATA Fractions

Computational models not only predict the binding pose but also estimate the strength of the interaction, often expressed as a binding energy score. Experimentally, the binding energetics can be characterized using techniques like Isothermal Titration Calorimetry (ITC), which provides a comprehensive thermodynamic profile of the interaction.

While direct computational calculations of the free energy of binding for a specific ATA fraction like "Fraction 8" are not widely published, experimental data for related, well-defined ATA derivatives offer valuable insights. For example, the binding of a synthetic dichlorohexamer derivative of salicylic (B10762653) acid (mimicking a higher molecular weight ATA fraction) to Human Serum Albumin (HSA) has been characterized.

The interaction is primarily enthalpy-driven, suggesting strong, specific contacts, though it incurs an entropic penalty, possibly due to the restriction of conformational freedom upon binding. mdpi.comnih.gov In another study, the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) of ATA against SARS-CoV-2 PLpro were determined to be 16 µM and 30 µM, respectively, quantifying the binding affinity. nih.gov

Table 1: Thermodynamic and Binding Parameters for ATA and its Derivatives

| Compound | Target Protein | Method | Binding Affinity (K_d) | Gibbs Free Energy (ΔG) | Enthalpy (ΔH) | Entropy (TΔS) | IC₅₀ |

|---|---|---|---|---|---|---|---|

| Polymeric ATA | Human Serum Albumin (HSA) | ITC | 0.35 µM | -7.6 kcal/mol | -6.4 kcal/mol | 1.2 kcal/mol | N/A |

| Dichlorohexamer | Human Serum Albumin (HSA) | ITC | 0.26 µM | -8.0 kcal/mol | -15.1 kcal/mol | -7.1 kcal/mol | N/A |

| Dichlorohexamer | Yeast Ribosomes | Fluorescence Anisotropy | 0.21 µM | N/A | N/A | N/A | N/A |

This table is interactive. Data is compiled from multiple sources. nih.govmdpi.comnih.gov

Computational Screening of ATA Derivatives for Enhanced Affinity and Selectivity

A significant advantage of computational modeling is its application in virtual screening to identify or design new molecules with improved properties. In the case of ATA, research has moved towards synthesizing and testing defined, homogeneous linear polymers to overcome the challenges posed by the heterogeneous nature of commercial ATA. mdpi.com

This strategy involves creating derivatives, such as dimers, tetramers, and hexamers, and evaluating their biological activity. For example, a chlorinated hexameric compound was found to inhibit protein synthesis with an efficiency similar to the heterogeneous ATA mixture, whereas smaller analogs like chlorinated dimers and tetramers were inactive. mdpi.comnih.gov This combined computational design and synthetic chemistry approach allows for a systematic exploration of how polymer length and chemical modification affect binding affinity and selectivity, guiding the development of optimized ATA-based therapeutics.

In Silico Structural Analysis of Protein-Compound Complexes

Once a potential protein-compound complex is identified through docking, further in silico analyses are performed to understand the structural basis of the interaction and the functional consequences of binding.

Analysis of Conserved Binding Motifs and Structural Homologies

By examining the predicted binding pose of ATA within a protein's active or allosteric site, researchers can identify the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions). This information is critical for understanding the source of binding affinity.

For instance, molecular docking studies of ATA with the human P2X3 receptor, an ATP-gated ion channel, helped identify its binding to a known negative allosteric site. researchgate.net Analysis of these interacting residues can be extended by comparing the binding site sequences across homologous proteins. If the key interacting residues are conserved, it may suggest that ATA can bind to a family of related proteins. This type of analysis is crucial for predicting potential off-target effects or, conversely, for identifying new therapeutic targets for the compound.

Investigation of Conformational Changes in Target Proteins Upon Ligand Binding

Protein function is inherently linked to its dynamic nature and ability to undergo conformational changes. pnas.orgoup.combiorxiv.org Ligand binding can either induce a specific conformational change in the target protein (an "induced fit" model) or stabilize a pre-existing conformation from an ensemble of structures (a "conformational selection" model). pnas.orgnih.gov

Computational methods like molecular dynamics (MD) simulations can be used to model these changes, although they are computationally intensive, especially for large polymeric ligands like ATA fractions. Experimental techniques are often used to complement and validate these computational predictions. For the ATA-PLpro interaction, Circular Dichroism (CD) spectrometry was used to investigate changes in the protein's secondary structure upon ATA binding. The results indicated that even at high concentrations, ATA did not cause complete denaturation of the protein, suggesting a more subtle conformational stabilization or change rather than global unfolding. nih.gov Such studies are vital for understanding the full mechanism of action, as ligand-induced conformational changes can directly impact the protein's biological function. nih.gov

Systems Biology and Network-Based Approaches

Integrative Transcriptomic Analysis for Global Gene Expression Perturbations

No studies were found that performed integrative transcriptomic analysis (e.g., RNA-seq, microarray) to assess global gene expression changes induced by "ATA fraction 8, ammonium (B1175870) salt." Consequently, there is no data on which genes or pathways are perturbed by this specific fraction.

Application of Network Pharmacology for Polypharmacology Studies of ATA Fractions

There is no evidence of network pharmacology studies being applied to "ATA fraction 8, ammonium salt." This approach, which is used to understand the multiple targets and complex biological network interactions of a compound, has not been utilized for this specific chemical entity according to available research. Therefore, information on its polypharmacological effects, target proteins, and interaction networks is unavailable.

Due to the absence of specific research on "this compound" in these areas, the requested detailed article with data tables cannot be generated.

Challenges and Future Research Trajectories for Defined Ata Fractions

Addressing Remaining Heterogeneity and Ensuring Purity of Active Fractions for Consistent Research Outcomes

A primary challenge in the study of ATA fraction 8 is the inherent heterogeneity of the parent compound. Commercial and laboratory preparations of ATA consist of a complex mixture of polymers with varying lengths and structures. nih.govnih.gov This variability presents a significant hurdle for research, as the precise composition of the "active ingredient" can differ between batches, leading to inconsistent and poorly reproducible results.

Early studies successfully separated crude ATA into multiple components, demonstrating that biological activities, such as the inhibition of RNA and DNA polymerases, were concentrated in the higher molecular weight fractions (designated A7 and A8). nih.gov However, even within a specific fraction obtained through methods like dialysis, ultrafiltration, or chromatography, a degree of structural variability can persist. nih.govnih.gov

Key Challenges:

Polymer Polydispersity: Like most synthetic polymers, ATA fractions have a distribution of molecular weights rather than a single, uniform chain length. This makes it difficult to attribute a specific activity to a single molecular species.

Structural Isomerism: The polymerization process can lead to different linkages and branching, resulting in structural isomers within the same molecular weight range.

Contaminants and Byproducts: The synthesis of ATA can produce contaminating substances, such as formaurindicarboxylic acid, which may possess their own biological activities, confounding the interpretation of results. nih.gov

To ensure consistent research outcomes, future efforts must focus on developing more sophisticated and stringent purification and characterization protocols. Techniques like gel permeation chromatography coupled with advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are crucial for establishing the precise molecular weight distribution and structural characteristics of active fractions like ATA fraction 8. nih.gov Establishing a well-defined, reference standard for the active fraction is essential for advancing its study from a research tool to a potential therapeutic lead.

Table 1: Characterization of ATA Fractions and Purity Challenges

| Parameter | Challenge | Implication for Research | Future Direction |

|---|---|---|---|

| Molecular Weight | High polydispersity in fractions | Difficulty in correlating activity with a specific molecular entity | Advanced chromatographic separation and mass spectrometry |

| Structure | Presence of isomers and varied linkages | Ambiguity in the active pharmacophore | High-resolution NMR and structural elucidation studies |

| Purity | Contamination with bioactive byproducts | Results may be influenced by impurities | Improved synthesis and multi-step purification protocols |

Comprehensive Elucidation of Structure-Activity-Relationship (SAR) for Defined ATA Species

Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing the therapeutic potential of ATA fraction 8. Decades of research have established a clear correlation: the inhibitory potency of ATA is directly proportional to its molecular weight. nih.govnih.gov Low molecular weight fractions and the monomeric form are essentially inactive, while high molecular weight fractions are potent inhibitors of enzymes and protein-nucleic acid interactions. nih.govmdpi.com

For ATA fraction 8, the key structural features contributing to its activity include:

Polymeric Scaffold: The extended, polymeric nature allows for multiple points of interaction with biological targets.

Salicylate (B1505791) Groups: Studies involving ATA analogs have shown that the salicylate moiety is critical for activity. Analogs lacking this group are significantly less potent. nih.gov The carboxyl and hydroxyl groups on the aromatic rings are key to binding interactions.

Polyanionic Nature: The numerous carboxylate groups give the molecule a high negative charge at physiological pH, which is crucial for its ability to mimic the phosphate (B84403) backbone of nucleic acids and interfere with protein-DNA/RNA binding.

Future SAR studies should move beyond simple molecular weight correlations and aim for a more granular understanding. This involves synthesizing a series of well-defined ATA oligomers of specific lengths and linkage patterns to precisely map the minimal structural requirements for potent activity against various targets.

Table 2: Key SAR Findings for Aurintricarboxylic Acid (ATA)

| Structural Feature | Observation | Reference |

|---|---|---|

| Molecular Weight | Potency increases directly with molecular weight. | nih.govnih.gov |

| Polymer Backbone | Required for high-affinity binding and inhibitory activity. | mdpi.com |

| Salicylate Moiety | Essential for disrupting protein-protein interactions (e.g., TAZ-TEAD). | nih.gov |

| Polyanionic Charge | Facilitates mimicry of nucleic acids and interaction with binding sites. | wikipedia.orgnih.gov |

Strategies for Improving Cellular Permeability and Intracellular Delivery of Charged Derivatives

A significant barrier to the therapeutic application of ATA fraction 8 is its physicochemical nature. As a large, polyanionic molecule, it exhibits poor passive diffusion across the lipophilic cell membrane. While its activity against intracellular targets has been demonstrated, achieving sufficient intracellular concentrations can be challenging. mdpi.com

Future research must explore strategies to enhance its cellular uptake and ensure it reaches its site of action. Potential approaches include:

Prodrug Strategies: Temporarily masking the charged carboxylate groups with lipophilic moieties could create a neutral prodrug that can more easily cross the cell membrane. Once inside the cell, endogenous enzymes (e.g., esterases) would cleave the masking groups to release the active, charged ATA polymer.

Ion Pairing: Forming a complex with a cationic, lipid-soluble molecule could neutralize the charge and facilitate membrane transit.

Formulation with Permeation Enhancers: Co-administration with agents that transiently increase membrane permeability could improve uptake.

Nanocarrier Encapsulation: Encapsulating ATA fraction 8 within lipid-based or polymeric nanoparticles can facilitate cellular entry via endocytosis, bypassing the need for passive diffusion.

Development of Highly Selective and Potent Analogs for Specific Molecular Targets

While ATA is a potent inhibitor, it is not highly selective, affecting a wide range of enzymes and binding proteins, including polymerases, topoisomerases, and ribonucleases. wikipedia.orgnih.gov This lack of specificity is a major obstacle to its development as a targeted therapeutic. The development of analogs with improved selectivity is a critical research trajectory.

Efforts have already been made to synthesize more defined and potent analogs. For example, a chlorinated hexamer derivative of salicylic (B10762653) acid was shown to mimic the activity of heterogeneous ATA with high potency. mdpi.comnih.gov Other analogs, such as those incorporating sulfonic or phosphonic acid groups, have also been explored to understand the role of the anionic groups in activity. nih.gov

Exploration of Synergistic Effects in Combination Therapies with Defined ATA Fractions

The unique mechanism of action of ATA fraction 8 suggests significant potential for its use in combination therapies. By inhibiting processes fundamental to cell proliferation and survival, it may synergize with other therapeutic agents to produce a greater combined effect.

One promising area is in oncology, particularly for overcoming drug resistance. Studies have shown that ATA can suppress the malignant phenotypes of cancer cells that are resistant to conventional chemotherapy agents like cisplatin, paclitaxel, and doxorubicin. nih.govfrontiersin.org This suggests that combining ATA fraction 8 with standard chemotherapy could resensitize resistant tumors or prevent the development of resistance. Its mechanism as a mild translation initiation inhibitor may interfere with the compensatory pathways that tumor cells use to evade treatment. nih.gov

Future research should systematically evaluate combinations of defined ATA fractions with a range of cytotoxic drugs, targeted therapies, and immunotherapies across various disease models.

Innovation in Targeted Drug Delivery Systems for Enhanced Efficacy

To overcome the challenges of poor permeability and lack of target specificity, innovative drug delivery systems are essential. For a polyanionic compound like ATA fraction 8, nanotechnology offers a powerful platform for targeted delivery.

Potential Delivery Strategies:

Liposomes and Polymeric Nanoparticles: Encapsulating ATA fraction 8 can protect it from degradation in the bloodstream, prolong its circulation time, and facilitate its accumulation in target tissues (e.g., tumors) through the enhanced permeability and retention (EPR) effect. nih.gov

Surface Functionalization: Nanocarriers can be decorated with targeting ligands—such as antibodies, peptides, or small molecules—that specifically bind to receptors overexpressed on the surface of diseased cells. nih.gov This would concentrate the drug at the site of action, increasing efficacy and reducing systemic exposure.

Stimuli-Responsive Systems: Smart nanoparticles can be designed to release their ATA payload in response to specific triggers within the target microenvironment, such as the lower pH characteristic of tumors or the presence of specific enzymes. nih.govmdpi.com